molecular formula C24H29NO4 B12602276 N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide CAS No. 644980-48-3

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide

Cat. No.: B12602276
CAS No.: 644980-48-3
M. Wt: 395.5 g/mol
InChI Key: BIIOQAMLBBISRL-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medical, industrial, and biological fields. This particular compound is characterized by the presence of a cyclohexyl ring, a dimethoxybenzoyl group, and an ethylbenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with cyclohexylamine to form an intermediate, which is then reacted with 4-ethylbenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
  • N-[1-(3,4-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide
  • N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-methylbenzamide

Uniqueness

N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide is unique due to its specific substitution pattern on the benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

644980-48-3

Molecular Formula

C24H29NO4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[1-(2,5-dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide

InChI

InChI=1S/C24H29NO4/c1-4-17-8-10-18(11-9-17)23(27)25-24(14-6-5-7-15-24)22(26)20-16-19(28-2)12-13-21(20)29-3/h8-13,16H,4-7,14-15H2,1-3H3,(H,25,27)

InChI Key

BIIOQAMLBBISRL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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